molecular formula C6H8N2O2 B8239157 (6-Methoxypyrimidin-4-yl)methanol

(6-Methoxypyrimidin-4-yl)methanol

Cat. No.: B8239157
M. Wt: 140.14 g/mol
InChI Key: FAHDELSOCMKMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxypyrimidin-4-yl)methanol (CAS 1877642-89-1) is a high-purity chemical building block with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This methoxypyrimidine derivative is primarily used in scientific research and development as a key synthetic intermediate for the construction of more complex molecules . Its structure, featuring a methanol functional group attached to a methoxy-substituted pyrimidine ring, makes it a valuable precursor in medicinal chemistry, particularly in the synthesis of potential pharmacologically active compounds . Related pyrimidinone derivatives are known to possess a range of biological activities, including antimicrobial, antimalarial, and antihypertensive properties, and are found in FDA-approved drugs, highlighting the strategic importance of this chemical scaffold in drug discovery . As a versatile building block, it can be used to create more complex structures, such as piperidine-substituted analogs, which are common motifs in pharmaceutical research . This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or therapeutic use . Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

(6-methoxypyrimidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-2-5(3-9)7-4-8-6/h2,4,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHDELSOCMKMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of Pyrimidine Scaffolds

The pyrimidine (B1678525) ring system is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various non-covalent interactions. Its presence in the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA), highlights its profound biological importance. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.

In contemporary chemical research, pyrimidine scaffolds are integral to the design of molecules with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. bldpharm.com The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. mdpi.com This structural versatility makes pyrimidines a favored building block in the synthesis of complex molecular architectures.

6 Methoxypyrimidin 4 Yl Methanol As a Versatile Synthetic Intermediate

(6-Methoxypyrimidin-4-yl)methanol serves as a crucial building block in the synthesis of more complex molecules. Its structure incorporates a reactive hydroxymethyl group (-CH₂OH) and a methoxy (B1213986) group (-OCH₃) on the pyrimidine (B1678525) ring. These functional groups provide handles for further chemical transformations, making it a versatile intermediate for constructing a variety of derivatives.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The methoxy group, on the other hand, influences the electronic properties of the pyrimidine ring and can be a key feature for molecular recognition by biological targets. While specific, high-profile applications of (6-Methoxypyrimidin-4-yl)methanol are not extensively documented in publicly available literature, its structural motifs are found within more complex patented molecules, suggesting its role as a key precursor in their synthesis. For instance, related pyrimidine structures are central to the synthesis of kinase inhibitors and other targeted therapies.

Below is a table summarizing the key physicochemical properties of (6-Methoxypyrimidin-4-yl)methanol, based on available data for structurally similar compounds.

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
IUPAC Name (6-methoxypyrimidin-4-yl)methanol
CAS Number 1877642-89-1
SMILES COC1=NC=NC(=C1)CO

A Glimpse into the History of Pyrimidine Synthesis

The study of pyrimidines dates back to the 19th century, with the first isolation of a pyrimidine (B1678525) derivative, alloxan, occurring in 1818. However, the systematic investigation of this class of compounds began in the late 1800s. A significant milestone was the Biginelli reaction, discovered in 1891, which provided a straightforward one-pot synthesis of dihydropyrimidinones.

Throughout the 20th century, the elucidation of the structure of DNA and the vital role of pyrimidine bases spurred intensive research into their synthesis and chemical properties. This led to the development of a multitude of synthetic methods for accessing a wide range of substituted pyrimidines. These methods often involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea (B33335), or guanidine (B92328) derivative. The continual refinement of these synthetic strategies has made a diverse array of pyrimidine-based intermediates, including (6-Methoxypyrimidin-4-yl)methanol, readily accessible for research and development.

Future Horizons for 6 Methoxypyrimidin 4 Yl Methanol Research

Established Synthetic Pathways to the Pyrimidine Core

The formation of the central pyrimidine ring is the foundational step in synthesizing (6-Methoxypyrimidin-4-yl)methanol and its derivatives. This can be achieved through classical condensation reactions or by modifying existing pyrimidine structures.

Condensation Reactions Involving 6-Methoxypyrimidine and Formaldehyde (B43269)

Formaldehyde is a highly reactive C1 building block, frequently used in multicomponent reactions to form heterocyclic and macrocyclic structures. beilstein-journals.orgbeilstein-journals.org Its high electrophilicity makes it a prime candidate for reactions with nucleophilic species. The condensation of formaldehyde with a pre-formed 6-methoxypyrimidine ring, potentially through a lithiated intermediate or a Grignard reagent, represents a direct theoretical path to installing the hydroxymethyl group. sigmaaldrich.comresearchgate.net For instance, a Grignard reaction involving a halogenated 6-methoxypyrimidine and magnesium to form an organomagnesium halide, followed by a reaction with formaldehyde, would yield the primary alcohol, (6-Methoxypyrimidin-4-yl)methanol. sigmaaldrich.com

However, while plausible, direct condensation with formaldehyde is not the most commonly cited method in the literature for this specific compound, suggesting that other routes may offer better control and yield. Often, surrogates for formaldehyde, such as dimethoxymethane (B151124) or dimethyl sulfoxide (B87167) (DMSO), are employed in complex syntheses to manage reactivity. beilstein-journals.orgsigmaaldrich.com

Conventional Approaches to Pyrimidine Ring Formation (e.g., from Amidine-Containing Substrates and Carbonyl Compounds)

The most fundamental and widely practiced methods for constructing the pyrimidine skeleton involve the cyclization of a three-carbon unit with a compound containing an N-C-N fragment. nih.gov These approaches build the heterocyclic core from acyclic precursors.

One of the earliest and most classic methods is the Pinner Synthesis , first reported in 1884, which involves the condensation of an amidine with a β-dicarbonyl compound. Variations of this reaction remain a cornerstone of pyrimidine synthesis. Modern iterations involve the reaction of amidines with a diverse range of carbonyl compounds, including ketones, aldehydes, and esters, often promoted by a base or catalyst.

Another prominent method is the Biginelli reaction , a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which can be subsequently oxidized to the aromatic pyrimidine ring.

A general representation of pyrimidine synthesis from amidines is shown below:

Reactant AReactant BProduct Type
Amidineβ-Dicarbonyl CompoundSubstituted Pyrimidine
Guanidine (B92328)Chalcone (B49325)2-Aminopyrimidine Derivative
Ureaβ-Ketoester & AldehydeDihydropyrimidinone

These methods are highly versatile, allowing for the introduction of various substituents onto the pyrimidine ring based on the choice of starting materials. For the synthesis of (6-Methoxypyrimidin-4-yl)methanol, precursors containing the required methoxy (B1213986) and eventual hydroxymethyl functionalities (or their protected forms) would be selected.

Derivatization from Precursors through Functional Group Transformations

An alternative to building the ring from scratch is to start with a commercially available or easily synthesized pyrimidine derivative and perform functional group interconversions. A common strategy for installing the hydroxymethyl group at the C4 position is through the reduction of a corresponding carboxylic acid or its ester.

This process typically involves a two-step sequence:

Hydrolysis: A pyrimidine ester, such as methyl 6-methoxypyrimidine-4-carboxylate, is hydrolyzed to the corresponding carboxylic acid, 6-methoxypyrimidine-4-carboxylic acid. This reaction is usually carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a solvent mixture like methanol (B129727) and water.

Reduction: The resulting carboxylic acid is then reduced to the primary alcohol, (6-Methoxypyrimidin-4-yl)methanol. This transformation is effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

This pathway is advantageous as it leverages stable and accessible pyrimidine precursors, focusing the synthetic effort on the targeted modification of a functional group.

Advanced and Emerging Synthetic Strategies Relevant to the Compound

Modern synthetic chemistry offers sophisticated tools for the functionalization of heterocyclic rings like pyrimidine. These methods provide high selectivity and efficiency, particularly for creating complex derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling) for Pyrimidine Substitution

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the modification of pyrimidine rings. The Suzuki-Miyaura cross-coupling is particularly prominent, involving the reaction of a halogenated pyrimidine with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.

This strategy is exceptionally useful for creating aryl- or heteroaryl-substituted pyrimidine derivatives. For instance, a chloropyrimidine can be coupled with various arylboronic acids to introduce diverse substituents at specific positions. beilstein-journals.org Research on 2,4,5,6-tetrachloropyrimidine (B156064) has demonstrated that Suzuki reactions can be performed with excellent site-selectivity, allowing for the stepwise substitution at the C4, C6, and C2 positions. researchgate.net This control is crucial for building complex molecular architectures.

Reaction TypeSubstrateReagentCatalyst System (Example)Product
Suzuki Coupling4,6-DichloropyrimidineArylboronic AcidPd(PPh₃)₄ / K₃PO₄4,6-Diarylpyrimidine
Suzuki Coupling5-BromopyrimidineHeteroarylboronic AcidXPhosPdG2 / XPhos5-(Heteroaryl)pyrimidine

This methodology is primarily used for synthesizing derivatives of (6-Methoxypyrimidin-4-yl)methanol, where substitutions at other positions on the pyrimidine ring are desired.

Nucleophilic Substitution Reactions on Halogenated Pyrimidine Intermediates (e.g., Methanolysis)

The pyrimidine ring is considered π-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups and additional nitrogen atoms. sigmaaldrich.com Halogen atoms on the pyrimidine ring, particularly at the C2, C4, and C6 positions, serve as excellent leaving groups in SNAr reactions.

The introduction of the methoxy group in (6-Methoxypyrimidin-4-yl)methanol is classically achieved via the reaction of a corresponding chloropyrimidine with a source of methoxide (B1231860) ions. This process, known as methanolysis, typically involves reacting the halogenated pyrimidine with sodium methoxide in methanol.

The general scheme for this substitution is: Pyrimidine-Cl + NaOCH₃ → Pyrimidine-OCH₃ + NaCl

The reactivity of halogens on the pyrimidine ring generally follows the order F > Cl > Br > I for the SNAr mechanism, where the rate-determining step is the initial attack by the nucleophile. This allows for selective and sequential substitutions on poly-halogenated pyrimidines. For example, starting from 4,6-dichloropyrimidine, one chlorine atom can be selectively displaced by a nucleophile like an amine, and the second can be subsequently displaced by methoxide to generate a 4-amino-6-methoxypyrimidine (B42944) derivative.

This robust and predictable reactivity makes nucleophilic substitution a cornerstone for installing the key methoxy group onto the pyrimidine scaffold.

Ring Transformation Reactions of Pyran-3-Carbonitrile Derivatives

Ring transformation reactions are a powerful tool in heterocyclic chemistry, allowing for the conversion of one heterocyclic system into another. In the context of pyrimidine synthesis, pyran derivatives can serve as valuable precursors. While a direct ring transformation of pyran-3-carbonitrile to a simple pyrimidine is not extensively documented, related transformations of functionalized pyrans into fused pyrimidine systems like pyrano[2,3-d]pyrimidines are well-established.

These transformations often involve the reaction of a suitable nitrogen-containing nucleophile with a pyran derivative, leading to ring opening and subsequent recyclization to form the pyrimidine ring. For instance, the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives can be achieved through the reaction of barbituric acid and malononitrile (B47326) with various aromatic aldehydes. nih.gov A plausible mechanism for such a reaction involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form a Michael acceptor, which then reacts with barbituric acid, leading to the fused pyrimidine system. nih.gov

Furthermore, the regioselective synthesis of deazalumazines has been accomplished through nucleophile-induced ring transformation reactions of 6-aryl-3-cyano-4-methylthio-2H-pyran-2-ones. nih.gov This indicates that appropriately substituted pyran-3-carbonitrile derivatives could potentially undergo ring transformation to yield pyrimidines, although the specific conditions and reagents would be crucial for a successful transformation. The reactivity of the pyran ring and the nature of the substituents play a critical role in directing the outcome of these reactions.

Intramolecular Cyclization and Radical Cyclization Approaches for Heterocyclic Systems

Intramolecular cyclization represents a key strategy for the efficient construction of heterocyclic rings, including the pyrimidine nucleus. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to a cyclic product. A variety of methods have been developed that utilize this approach.

One such method involves an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction. For example, the reaction of trifluorinated 2-bromoenones with amidines provides trifluoromethylated pyrimidines in very good yields under mild conditions with high selectivity. organic-chemistry.org Another approach is the iron-catalyzed β-ammoniation and cyclization of saturated carbonyl compounds with amidines, which offers a regioselective route to various pyrimidine derivatives. organic-chemistry.org This method is notable for its use of a recyclable iron(II) complex and its tolerance of a broad range of functional groups. organic-chemistry.org

Radical cyclization reactions have also emerged as a powerful tool for C-C bond formation in the synthesis of complex heterocyclic systems. thieme-connect.com These reactions proceed through radical intermediates and are often characterized by their high speed and selectivity. acs.org For instance, the synthesis of pyrimidine 2'-deoxy ribonucleosides branched at the 2'-position has been achieved using a radical atom-transfer cyclization reaction as the key step. acs.orgnih.gov This particular method involves the use of a vinylsilyl group as a temporary radical-acceptor tether. acs.orgnih.gov Additionally, intramolecular addition of an aryl radical to a uracil (B121893) ring has been employed to synthesize pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones in excellent yields. thieme-connect.com

Green Chemistry Principles in the Synthesis of Pyrimidine Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrimidine analogues, aiming to reduce the environmental impact of chemical processes. jchemrev.com Traditional methods for pyrimidine synthesis often relied on hazardous solvents and toxic reagents. researchgate.net In contrast, modern approaches focus on the use of safer solvents, catalysts, and reaction conditions, as well as the implementation of strategies that maximize efficiency and minimize waste. jchemrev.comresearchgate.net These greener methodologies include multicomponent reactions, microwave-assisted synthesis, and solvent-free procedures, which can lead to higher yields, shorter reaction times, and simplified workup processes. researchgate.net

Solvent-Free and One-Pot Condensation Strategies

Solvent-free and one-pot condensation reactions are cornerstone strategies in green chemistry for the synthesis of pyrimidine derivatives. researchgate.netnih.gov By eliminating the need for solvents, these methods reduce waste and can enhance reaction rates. nih.gov One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, avoid the need for isolation and purification of intermediates, saving time, resources, and energy. nih.gov

A number of pyrimidine analogues have been synthesized using these green approaches. For example, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones have been synthesized with quantitative yields through a solvent-free and catalyst-free one-pot reaction using ball-milling. nih.gov This mechanochemical approach is environmentally friendly and involves a simple workup. Another example is the one-pot synthesis of chromeno[2,3-d]pyrimidines using a reusable nano ZnAl2O4 catalyst under solvent-free conditions at room temperature, which is both rapid and cost-effective. rsc.org Furthermore, the synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidine analogues has been achieved through a solvent-free cyclocondensation, resulting in high yields of 88-97%. jchemrev.com

Starting MaterialsProductConditionsYieldReference
Aldehyde, Malononitrile, Barbituric AcidPyrano[2,3-d]pyrimidine-2,4(1H,3H)-dioneBall-milling, solvent-free, catalyst-freeQuantitative nih.gov
Salicylaldehydes, Malononitrile, Secondary AminesChromeno[2,3-d]pyrimidinenano ZnAl2O4, solvent-free, room temperatureExcellent rsc.org
-2,7-diarylpyrazolo[1,5-a]pyrimidineSolvent-free cyclocondensation88-97% jchemrev.com

Atom Economy and Efficiency in (6-Methoxypyrimidin-4-yl)methanol Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. primescholars.comacs.org The goal is to design synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jk-sci.com The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Reactions with high atom economy are typically addition and rearrangement reactions, while substitution and elimination reactions tend to have lower atom economy as they generate byproducts. acs.org

In the context of synthesizing (6-Methoxypyrimidin-4-yl)methanol and its analogues, prioritizing atom economy would involve selecting synthetic routes that are inherently more efficient. Multicomponent reactions (MCRs) are a prime example of atom-economical processes, as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. nih.gov The iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols is a sustainable method that liberates only hydrogen and water as byproducts, showcasing high atom economy. acs.org Similarly, the Pot, Atom, and Step Economic (PASE) synthesis of pyrimido[4,5-d]pyrimidines via a multicomponent reaction of barbituric acid, guanidine, and aldehyde derivatives in water further illustrates the application of this principle. tandfonline.com While a specific atom economy calculation for a particular synthesis of (6-Methoxypyrimidin-4-yl)methanol would require the full reaction stoichiometry, the application of these green principles in the synthesis of pyrimidine derivatives in general points towards more sustainable and efficient chemical manufacturing. jchemrev.comtandfonline.com

Reactivity Profile of the Pyrimidine Ring

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. This feature renders the ring electron-deficient, which profoundly influences its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Substitution Processes at Electron-Deficient Centers (C2, C4, C6)

The carbon atoms at positions 2, 4, and 6 of the pyrimidine ring are significantly electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. This makes them susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution (SNAr) reactions. slideshare.netbhu.ac.in The general order of reactivity for these positions is C4 > C6 > C2.

In the case of (6-Methoxypyrimidin-4-yl)methanol, the C4 and C6 positions are of primary interest. The mechanism of nucleophilic aromatic substitution involves the initial attack of a nucleophile on one of the electron-deficient carbons, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization, particularly when the attack occurs at the C2, C4, or C6 positions. bhu.ac.instackexchange.com

For 2,4- or 4,6-disubstituted pyrimidines, nucleophilic substitution often occurs preferentially at the C4 position. google.com In (6-Methoxypyrimidin-4-yl)methanol, the C4 position is substituted with a hydroxymethyl group and the C6 position with a methoxy group. While these are not typical leaving groups, the underlying principle of electron deficiency at these centers governs their potential for substitution if a suitable leaving group were present at these positions. For instance, if the molecule were a 4-chloro-6-methoxypyrimidine, nucleophilic attack would be highly favored at the C4 position.

Table 1: Reactivity of Pyrimidine Ring Positions

Ring Position Electronic Character Susceptibility to Nucleophilic Attack Susceptibility to Electrophilic Attack
C2 Electron-deficient High Low
C4 Electron-deficient Highest Low
C5 Electron-rich (relative) Low High
C6 Electron-deficient High Low

Electrophilic Aromatic Substitution at the Pyrimidine-5-Position

In contrast to the electron-deficient C2, C4, and C6 positions, the C5 position of the pyrimidine ring is comparatively electron-rich and is the preferred site for electrophilic aromatic substitution. slideshare.netgrowingscience.com However, the pyrimidine ring is generally deactivated towards electrophiles compared to benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. bhu.ac.inwikipedia.org

Direct electrophilic substitution on unactivated pyrimidines is often difficult and requires harsh reaction conditions. bhu.ac.in The reaction proceeds via attack of an electrophile on the C5 position, as this is the only position where the resulting cationic intermediate (Wheland intermediate) does not place a positive charge on a carbon atom adjacent to the electron-withdrawing nitrogen atoms. quimicaorganica.org Furthermore, under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the nitrogen atoms of the pyrimidine ring can become protonated, further deactivating the ring towards electrophilic attack. bhu.ac.inresearchgate.net

Influence of Methoxy and Hydroxymethyl Substituents on Ring Activation and Directivity

The substituents on the pyrimidine ring play a crucial role in modulating its reactivity. In (6-Methoxypyrimidin-4-yl)methanol, the methoxy group (-OCH₃) at C6 and the hydroxymethyl group (-CH₂OH) at C4 influence both nucleophilic and electrophilic substitution reactions.

The methoxy group is a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density to the ring via a positive mesomeric effect (+M). This effect increases the electron density at the C5 position, making the ring more susceptible to electrophilic attack than an unsubstituted pyrimidine. researchgate.net The presence of activating groups with a positive mesomeric effect can be crucial for enabling electrophilic substitutions on the pyrimidine ring. researchgate.netresearchgate.net

The hydroxymethyl group , on the other hand, is generally considered a weakly deactivating group due to its negative inductive effect (-I). It withdraws electron density from the ring, which can slightly decrease the rate of electrophilic substitution.

In the context of nucleophilic substitution, the electron-donating methoxy group would slightly decrease the electrophilicity of the C6 position, making it less susceptible to nucleophilic attack compared to an unsubstituted C6 position. Conversely, the electron-withdrawing nature of the hydroxymethyl group would slightly enhance the electrophilicity of the C4 position. The interplay between the electronic nature of substituents and the reactivity of the pyrimidine ring is a key consideration in its chemistry. researchgate.net

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the C4 position is a primary alcohol and can undergo a variety of standard chemical transformations, providing a handle for further functionalization of the molecule.

Oxidation Reactions to Carbonyl Compounds (Aldehydes) and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde and subsequently a carboxylic acid. This is a fundamental transformation in organic synthesis.

Oxidation to Aldehyde: Mild oxidizing agents can selectively oxidize the primary alcohol to the corresponding aldehyde, (6-methoxypyrimidin-4-yl)carbaldehyde. Reagents commonly used for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Oxidation to Carboxylic Acid: Stronger oxidizing agents can oxidize the primary alcohol directly to the carboxylic acid, 6-methoxypyrimidine-4-carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent. The oxidation can also proceed in a two-step process where the initially formed aldehyde is further oxidized to the carboxylic acid. The oxidation of similar hydroxyalkyl groups on other pyrimidine and purine (B94841) systems is a known process. rsc.orgnih.gov

Esterification and Etherification of the Primary Alcohol

The primary alcohol of the hydroxymethyl group can readily undergo esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, (6-Methoxypyrimidin-4-yl)methanol can form an ester. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction to completion, water is typically removed as it is formed. masterorganicchemistry.comlibretexts.org The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. libretexts.org Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base to form the corresponding ester. organic-chemistry.org

Etherification: The formation of an ether from the hydroxymethyl group can be achieved through various methods. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Another approach is acid-catalyzed etherification, where the alcohol reacts with another alcohol molecule or a different alcohol in the presence of a strong acid. rsc.org

Table 2: Summary of Transformations of the Hydroxymethyl Moiety

Reaction Type Reagent Examples Product Functional Group
Mild Oxidation PCC, DMP Aldehyde
Strong Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid
Esterification Carboxylic Acid + Acid Catalyst Ester
Etherification NaH, then Alkyl Halide Ether

Nucleophilic Displacement of the Hydroxyl Group for Further Functionalization

The hydroxyl group of (6-Methoxypyrimidin-4-yl)methanol is a key site for molecular elaboration, although it is a poor leaving group on its own. To achieve nucleophilic displacement, the hydroxyl group must first be activated. Common strategies for alcohol activation include protonation under acidic conditions or conversion to a more competent leaving group, such as a tosylate. youtube.com Once activated, the carbon of the methylene (B1212753) bridge becomes susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse derivatives.

While direct examples of nucleophilic displacement of the hydroxyl group of (6-Methoxypyrimidin-4-yl)methanol are not extensively detailed in the literature, its role as an alcohol in substitution reactions is documented. For instance, it has been utilized as a starting material in the synthesis of complex thienopyrimidine derivatives. In a patented process, (6-Methoxypyrimidin-4-yl)methanol was used as the alcohol component in a reaction to form a new ether linkage, demonstrating the nucleophilic character of the hydroxyl oxygen. google.com

The general transformation can be represented as follows, where an activating agent is first used to convert the hydroxyl into a good leaving group (LG), which is then displaced by a nucleophile (Nu).

Table 1: General Scheme for Nucleophilic Substitution of the Hydroxyl Group

StepReactantsProductDescription
1. Activation(6-Methoxypyrimidin-4-yl)methanol + Activating AgentActivated IntermediateThe hydroxyl group is converted into a good leaving group (e.g., tosylate, halide).
2. SubstitutionActivated Intermediate + NucleophileSubstituted ProductThe nucleophile displaces the leaving group to form a new C-Nu bond.

Mechanistic Studies of Chemical Reactions Involving (6-Methoxypyrimidin-4-yl)methanol

Detailed mechanistic studies specifically targeting the reactions of (6-Methoxypyrimidin-4-yl)methanol are sparse in publicly available research. However, the mechanistic principles governing its reactions can be inferred from the well-established chemistry of pyrimidines and alcohols.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways for transformations involving the hydroxymethyl group of (6-Methoxypyrimidin-4-yl)methanol depend on the reaction conditions and the nature of the other reagents.

For the nucleophilic displacement of the hydroxyl group, the pathway would likely proceed through an SN2 or SN1 mechanism, depending on the stability of the potential carbocation intermediate and the reaction conditions. Given that a primary carbocation adjacent to a pyrimidine ring would be relatively unstable, an SN2 pathway is generally more probable for primary alcohols like this one. youtube.com The reaction would proceed through a single transition state where the nucleophile attacks the electrophilic carbon as the activated leaving group departs.

In reactions where the alcohol acts as a nucleophile, such as in etherification reactions, the pathway involves the attack of the lone pair of the hydroxyl oxygen onto an electrophilic carbon. The reaction may proceed through a charged intermediate, which is then neutralized.

The pyrimidine ring itself can influence reaction mechanisms. The nitrogen atoms in the ring are electron-withdrawing, which can affect the stability of charged intermediates at the side chain. For reactions directly on the pyrimidine ring, such as nucleophilic aromatic substitution, the mechanism is generally accepted to be a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer complex. nih.gov However, some studies suggest that concerted mechanisms, where bond formation and bond-breaking occur simultaneously, may also be common, particularly for heterocycles with good leaving groups. nih.gov

Kinetic and Thermodynamic Considerations in Chemical Transformations

Kinetics: The rate of nucleophilic substitution at the methylene carbon would be influenced by several factors:

The nature of the leaving group: A better leaving group will lead to a faster reaction.

The strength of the nucleophile: A stronger nucleophile will generally increase the rate of an SN2 reaction.

Steric hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is crucial.

Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing reactants, intermediates, and transition states.

For reactions involving the pyrimidine ring, the presence of the methoxy group, an electron-donating group, would be expected to decrease the rate of nucleophilic aromatic substitution compared to an unsubstituted or halogen-substituted pyrimidine.

Role of Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent is critical in directing the outcome and selectivity of reactions involving (6-Methoxypyrimidin-4-yl)methanol.

In nucleophilic substitution reactions , the solvent's polarity and protic/aprotic nature are key.

Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the leaving group through hydrogen bonding. This can stabilize the leaving group but may also solvate the nucleophile, reducing its reactivity. They are generally favored for SN1 reactions as they can stabilize the carbocation intermediate.

Polar aprotic solvents (e.g., acetone, DMSO, DMF) can solvate cations but not anions as effectively. This leaves the nucleophile "bare" and more reactive, making these solvents ideal for SN2 reactions.

Table 2: Expected Solvent Effects on Nucleophilic Substitution of Activated (6-Methoxypyrimidin-4-yl)methanol

Solvent TypeExampleEffect on SN1Effect on SN2
Polar ProticEthanol, WaterFavoredDisfavored
Polar AproticDMSO, AcetoneDisfavoredFavored
NonpolarHexane, TolueneDisfavoredDisfavored

For reactions where selectivity is a concern, such as when there are multiple potential reaction sites, the solvent can play a decisive role. For instance, in a molecule with both a reactive side chain and a potentially reactive site on the ring, the solvent could influence which position is preferentially attacked. The differential solvation of transition states leading to different products can be exploited to enhance the yield of the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of (6-Methoxypyrimidin-4-yl)methanol, distinct signals corresponding to the different types of protons would be expected.

The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region of the spectrum. The methylene protons of the hydroxymethyl group would likely appear as a singlet, and the methoxy protons would also produce a singlet. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

Expected ¹H NMR Data for (6-Methoxypyrimidin-4-yl)methanol

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
Pyrimidine-H~8.5s
Pyrimidine-H~6.8s
-CH₂OH~4.6s
-OCH₃~4.0s
-OHVariablebr s

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in (6-Methoxypyrimidin-4-yl)methanol would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon of the methoxy group and the methylene carbon of the hydroxymethyl group would appear at higher field.

Expected ¹³C NMR Data for (6-Methoxypyrimidin-4-yl)methanol

Carbon AtomChemical Shift (δ) ppm (Predicted)
C4 (C-CH₂OH)~168
C6 (C-OCH₃)~165
C2~158
C5~105
-CH₂OH~60
-OCH₃~55

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between coupled protons. For (6-Methoxypyrimidin-4-yl)methanol, significant COSY correlations are not expected as the protons are largely isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals of the methoxy and methylene groups to their respective carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For (6-Methoxypyrimidin-4-yl)methanol (C₆H₈N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Analysis of Fragmentation Patterns for Structural Information

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments can provide valuable information about the structure of the original molecule. For (6-Methoxypyrimidin-4-yl)methanol, common fragmentation pathways could include the loss of the hydroxymethyl group, the methoxy group, or other small neutral molecules. Analysis of these fragmentation patterns would further corroborate the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are instrumental in elucidating the functional groups and electronic systems within a molecule.

Vibrational Spectroscopic Analysis using FT-IR for Functional Group Identification

A detailed Fourier-Transform Infrared (FT-IR) spectroscopic analysis of (6-Methoxypyrimidin-4-yl)methanol would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. Based on established correlations for similar molecular structures, the following vibrational modes would be anticipated:

O-H Stretch: A broad absorption band, typically in the region of 3400-3200 cm⁻¹, arising from the hydroxyl group's stretching vibration, often broadened by intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrimidine ring would likely appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the methoxy and methylene groups are expected in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretches: The pyrimidine ring would exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands would be anticipated. The aryl ether C-O stretch of the methoxy group and the C-O stretch of the primary alcohol would likely be found in the 1250-1000 cm⁻¹ range.

A hypothetical data table for the expected FT-IR vibrational frequencies is presented below.

Functional Group Expected Vibrational Mode Anticipated Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3400-3200 (broad)
Pyrimidine RingAromatic C-H Stretch~3100-3000
Methoxy/MethyleneAliphatic C-H Stretch~2950-2850
Pyrimidine RingC=N, C=C Stretches~1600-1400
Methoxy GroupAryl C-O Stretch~1260-1200
Hydroxymethyl GroupPrimary Alcohol C-O Stretch~1050

This table is predictive and based on known values for similar functional groups, as direct experimental data for (6-Methoxypyrimidin-4-yl)methanol is not available.

Electronic Absorption Properties and Chromophoric Analysis via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. For (6-Methoxypyrimidin-4-yl)methanol, the pyrimidine ring constitutes the primary chromophore. It would be expected to exhibit π → π* transitions. The presence of the methoxy (an auxochrome) and hydroxymethyl groups would likely influence the position and intensity of the absorption maxima (λmax). A hypothetical UV-Vis analysis would likely show absorptions characteristic of substituted pyrimidine systems.

Transition Type Chromophore Expected λmax (nm)
π → π*Pyrimidine Ring~260-280

This table is predictive, as direct experimental data for (6-Methoxypyrimidin-4-yl)methanol is not available.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the crystalline state.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry and Conformation

A single-crystal X-ray diffraction (SC-XRD) study of (6-Methoxypyrimidin-4-yl)methanol would yield precise data on bond lengths, bond angles, and torsion angles. This would definitively establish the planarity of the pyrimidine ring and the conformational arrangement of the methoxy and hydroxymethyl substituents relative to the ring. Such data is essential for a complete structural understanding.

A hypothetical table of selected crystallographic parameters is provided below, which would be populated by an actual SC-XRD experiment.

Parameter Value
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined

This table represents the type of data obtained from SC-XRD, which is currently unavailable for this compound.

Computational and Theoretical Chemistry Studies of 6 Methoxypyrimidin 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods provide insights into the geometric structure, stability, and electronic properties.

Density Functional Theory (DFT) Optimizations and Energetic Analysis (e.g., B3LYP basis sets)

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical study would involve geometry optimization of (6-Methoxypyrimidin-4-yl)methanol to find its most stable three-dimensional conformation. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. mdpi.commaterialsciencejournal.org Energetic analysis would yield the molecule's total energy, heat of formation, and other thermodynamic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. materialsciencejournal.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are used to predict the molecule's UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). materialsciencejournal.org

Ab Initio Calculations for Fundamental Electronic Description

Ab initio methods, which are based on first principles without the use of empirical parameters, could also be applied for a fundamental description of the electronic structure. kyoto-u.ac.jp Methods like Møller-Plesset perturbation theory (MP2) could provide a more detailed account of electron correlation effects, offering a benchmark for the DFT results. researchgate.net

Molecular Orbital and Reactivity Analysis

This area of computational study focuses on the molecule's orbitals to predict its chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.netdergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tredu.krd The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. materialsciencejournal.orgdergipark.org.tr Analysis of the spatial distribution of these orbitals would show which parts of the molecule are most likely to be involved in electron donation and acceptance.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is used to study the delocalization of electron density between orbitals, providing a detailed picture of bonding and charge transfer within the molecule. This analysis can quantify intramolecular and intermolecular interactions, revealing hyperconjugative effects and the nature of charge distribution across the molecular framework.

Without specific studies on (6-Methoxypyrimidin-4-yl)methanol, the data tables and detailed findings for these analyses remain hypothetical. The application of these powerful computational tools awaits future research dedicated to this particular compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. mdpi.com It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a hypothetical MEP analysis of (6-Methoxypyrimidin-4-yl)methanol, one would expect to observe negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups. These regions would be predicted as the most likely sites for electrophilic attack. researchgate.netnih.gov Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the hydroxyl proton of the methanol group, indicating sites susceptible to nucleophilic attack. The MEP map provides crucial insights into intermolecular interactions, such as hydrogen bonding. mdpi.com

Prediction of Spectroscopic Parameters

¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) shielding tensors and, consequently, the chemical shifts of a molecule. This method, often employed with Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR spectra.

For (6-Methoxypyrimidin-4-yl)methanol, a GIAO calculation would involve first optimizing the molecule's geometry. Subsequently, the magnetic shielding constants for each hydrogen and carbon atom would be computed. These theoretical values are then converted to chemical shifts (ppm) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The results would be presented in a data table comparing the calculated chemical shifts to experimentally determined values, if available. Such a comparison helps to validate the computed structure and provides a detailed assignment of the NMR signals.

Table 1: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for (6-Methoxypyrimidin-4-yl)methanol using the GIAO Method.

Atom Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
¹H NMR
H-2 Data not available Data not available Data not available
H-5 Data not available Data not available Data not available
OCH₃ Data not available Data not available Data not available
CH₂OH Data not available Data not available Data not available
CH₂OH Data not available Data not available Data not available
¹³C NMR
C-2 Data not available Data not available Data not available
C-4 Data not available Data not available Data not available
C-5 Data not available Data not available Data not available
C-6 Data not available Data not available Data not available
OCH₃ Data not available Data not available Data not available

Vibrational Frequency Calculations and Comparison with Experimental IR/Raman Spectra

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculations are typically performed using DFT methods.

A theoretical study of (6-Methoxypyrimidin-4-yl)methanol would yield a set of vibrational frequencies corresponding to specific molecular motions, such as C-H stretching, C=N stretching of the pyrimidine ring, O-H stretching of the alcohol, and various bending and rocking modes. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. The predicted IR intensities and Raman activities can then be compared with experimental spectra to aid in the assignment of observed absorption bands.

Table 2: Hypothetical Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for (6-Methoxypyrimidin-4-yl)methanol.

Vibrational Mode Experimental IR (cm⁻¹) Experimental Raman (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
O-H stretch Data not available Data not available Data not available Methanol group
C-H stretch (Aromatic) Data not available Data not available Data not available Pyrimidine ring
C-H stretch (Aliphatic) Data not available Data not available Data not available Methoxy, Methanol
C=N/C=C stretch Data not available Data not available Data not available Pyrimidine ring

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for molecules with rotatable bonds, as it identifies the different spatial arrangements (conformers) of the atoms and their relative stabilities. For (6-Methoxypyrimidin-4-yl)methanol, the key rotatable bonds would be the C-C bond of the hydroxymethyl group and the C-O bond of the methoxy group.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. This process identifies the minimum energy conformers, which are the most likely to be populated at a given temperature.

Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of the molecule over time. An MD simulation would solve Newton's equations of motion for the atoms, providing insight into the conformational flexibility, intermolecular interactions (especially in a solvent), and the time-averaged properties of the molecule. However, specific studies applying these methods to (6-Methoxypyrimidin-4-yl)methanol are not currently documented in the searched literature.

Broader Research Applications of 6 Methoxypyrimidin 4 Yl Methanol in Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

(6-Methoxypyrimidin-4-yl)methanol serves as a foundational component for the construction of intricate molecular architectures. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-rich pyrimidine (B1678525) core, allows for a wide range of chemical transformations.

Incorporation into Diverse Heterocyclic Systems

The pyrimidine scaffold is a prevalent feature in numerous biologically active compounds. The presence of the hydroxymethyl group on (6-Methoxypyrimidin-4-yl)methanol provides a convenient handle for its incorporation into larger, more diverse heterocyclic systems. This allows chemists to synthesize novel compounds with potentially enhanced or entirely new pharmacological properties. The pyrimidine ring itself is a key component of many important biological molecules, including nucleic acids and vitamins. researchgate.net

Precursor in the Synthesis of Specific Compound Classes (e.g., Nucleoside Analogues)

A significant application of (6-Methoxypyrimidin-4-yl)methanol is its use as a precursor in the synthesis of nucleoside analogues. Nucleoside analogues are a class of compounds that mimic natural nucleosides and are widely used as antiviral and anticancer agents. The pyrimidine base of (6-Methoxypyrimidin-4-yl)methanol can be coupled with various sugar moieties to generate these modified nucleosides. These synthetic analogues can interfere with viral replication or cell division, making them crucial tools in drug discovery.

Functionalization Strategies and Derivatization for Enhanced Synthetic Utility

To expand the synthetic utility of (6-Methoxypyrimidin-4-yl)methanol, various functionalization and derivatization strategies are employed. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This allows for the attachment of a wide array of other molecules and building blocks. Furthermore, the pyrimidine ring itself can be subjected to various chemical modifications, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, to introduce additional substituents and further diversify the resulting molecular structures. ekb.eg

Significance of the Pyrimidine Pharmacophore in Medicinal Chemistry Research

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of drugs with a wide range of therapeutic applications. researchgate.netmdpi.com This heterocyclic core is a key structural feature in compounds exhibiting anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular activities. researchgate.netresearchtrend.netnih.gov The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, is crucial to its pharmacological effects. researchtrend.net Consequently, the synthesis of novel pyrimidine derivatives, often facilitated by building blocks like (6-Methoxypyrimidin-4-yl)methanol, remains an active and important area of research in the quest for new and improved medicines. researchtrend.net

Future Prospects for (6-Methoxypyrimidin-4-yl)methanol in Advanced Organic Synthesis and Materials Science

The versatility of (6-Methoxypyrimidin-4-yl)methanol suggests a promising future in both advanced organic synthesis and materials science. In organic synthesis, its role as a key intermediate for complex, biologically active molecules is expected to expand. As our understanding of disease pathways grows, the demand for novel and specific molecular probes and therapeutic agents will increase, and (6-Methoxypyrimidin-4-yl)methanol will likely be a valuable tool in meeting this demand.

In the realm of materials science, the incorporation of the pyrimidine moiety into polymers or other materials could lead to the development of novel functional materials. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening up possibilities for the creation of new catalysts or materials with interesting electronic or photophysical properties. Further research into the derivatization and polymerization of (6-Methoxypyrimidin-4-yl)methanol could unlock new applications in areas such as organic electronics, sensor technology, and smart materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Methoxypyrimidin-4-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated pyrimidine precursor (e.g., 6-chloropyrimidin-4-yl derivatives) with methanol under basic conditions. For example, substituting chlorine in (6-chloropyrimidin-4-yl)methanol with methoxy groups may require methoxide ions (e.g., NaOMe) in a polar aprotic solvent like DMF at 60–80°C . Alternatively, direct functionalization of pyrimidine rings via Mitsunobu reactions or oxidation of hydroxymethyl intermediates could be explored. Reaction yields are sensitive to stoichiometry, solvent choice, and temperature; optimizing these parameters using Design of Experiments (DoE) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of (6-Methoxypyrimidin-4-yl)methanol?

  • Methodological Answer :

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm, while the hydroxymethyl (-CH₂OH) protons resonate as a triplet (J ≈ 5–6 Hz) near δ 4.5–4.7 ppm. Pyrimidine ring protons show characteristic splitting patterns in the δ 6.5–8.5 ppm range .
  • IR : Stretching vibrations for -OH (broad, ~3200–3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C=N (~1600 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks at m/z 140.14 (C₆H₈N₂O₂) with fragmentation patterns corresponding to loss of -CH₂OH (Δ m/z -31) or -OCH₃ (Δ m/z -31) .

Q. What are the recommended storage conditions to maintain the stability of (6-Methoxypyrimidin-4-yl)methanol?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the hydroxymethyl group and hydrolysis of the methoxy substituent. Stability studies indicate ≥4 years under these conditions . Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How does the methoxy group in (6-Methoxypyrimidin-4-yl)methanol influence its reactivity compared to halogen or amino analogues?

  • Methodological Answer : The methoxy group is electron-donating, increasing electron density on the pyrimidine ring and directing electrophilic substitution to the para position. Unlike chloro derivatives, methoxy groups resist nucleophilic displacement but can undergo demethylation under strong acidic conditions (e.g., HBr/AcOH). Comparative studies with (6-chloropyrimidin-4-yl)methanol show lower reactivity in SNAr reactions but higher thermal stability .

Q. What strategies resolve discrepancies in reported biological activities of (6-Methoxypyrimidin-4-yl)methanol across studies?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents or byproducts) or assay variability. To address this:

  • Purity Verification : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols).
  • Mechanistic Profiling : Use molecular docking to compare binding affinities with target proteins (e.g., kinases) versus off-targets .

Q. How can computational methods predict the physicochemical properties and bioavailability of (6-Methoxypyrimidin-4-yl)methanol?

  • Methodological Answer :

  • LogP Calculation : Use software like MarvinSketch or ChemAxon to estimate logP ≈ 0.5–1.2, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
  • Solubility Prediction : QSPR models suggest aqueous solubility of ~5–10 mg/mL at pH 7.4, validated by shake-flask experiments .
  • ADMET Profiling : SwissADME or ADMETLab 2.0 predict low hepatotoxicity but potential CYP3A4 inhibition, necessitating in vitro microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.